Ethyl 2-bromo-4-cyano-3-fluorophenylacetate
Overview
Description
Ethyl 2-bromo-4-cyano-3-fluorophenylacetate is an organic compound with the molecular formula C11H9BrFNO2. This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-cyano-3-fluorophenylacetate typically involves the bromination of ethyl 4-cyano-3-fluorophenylacetate. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-cyano-3-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2-amino-4-cyano-3-fluorophenylacetate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-3-fluorophenylacetate is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Biological Studies: As a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-3-fluorophenylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-4-cyano-3-chlorophenylacetate: Similar structure but with chlorine instead of fluorine.
Ethyl 2-bromo-4-cyano-3-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.
Ethyl 2-bromo-4-cyano-3-nitrophenylacetate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Ethyl 2-bromo-4-cyano-3-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. Fluorine’s high electronegativity and small size can influence the compound’s chemical behavior, making it valuable in designing molecules with specific biological or physical properties.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-3-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-9(15)5-7-3-4-8(6-14)11(13)10(7)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZMBZJLKBPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.